4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
Description
The compound 4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a benzamide derivative featuring a piperazine ring substituted with a 4-methoxyphenyl group and a thiophen-2-yl moiety. Its structure combines a chloro-substituted benzamide core, a propan-2-yl linker, and a piperazine-thiophene pharmacophore.
Properties
IUPAC Name |
4-chloro-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2S/c1-18(27-25(30)19-5-7-20(26)8-6-19)24(23-4-3-17-32-23)29-15-13-28(14-16-29)21-9-11-22(31-2)12-10-21/h3-12,17-18,24H,13-16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIFPKQYJNOTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This involves the reaction of 4-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.
Introduction of the Thiophene Ring: The next step involves the introduction of the thiophene ring. This can be achieved through a coupling reaction between the piperazine intermediate and a thiophene derivative.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core. This is typically done by reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chloro group.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxyphenyl and thiophene rings.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Substituted benzamides with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may interact with various receptors and enzymes, making it a candidate for studying biochemical pathways and mechanisms.
Medicine
In medicine, 4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide has potential applications in the treatment of neurological and psychiatric disorders. Its structure suggests it may act on serotonin or dopamine receptors, making it a candidate for antidepressant or antipsychotic drug development.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. given its structure, the compound may interact with neurotransmitter receptors such as serotonin or dopamine receptors. It could act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Target Compound vs. Piperazine-Benzo[b]thiophene Derivatives ()
Compounds 8c , 8d , and 8e (Molecules 2012) share a benzo[b]thiophene core and piperazine substituents but differ in aryl groups on the piperazine:
- 8c : 4-Fluorophenyl
- 8d : 2-Methoxyphenyl
- 8e : Pyridin-2-yl
| Compound | Core Structure | Piperazine Substituent | Synthesis Yield | Notable Features |
|---|---|---|---|---|
| Target Compound | Benzamide | 4-Methoxyphenyl | Not reported | Chloro-benzamide; thiophen-2-yl linker |
| 8d | Benzo[b]thiophene | 2-Methoxyphenyl | 93.4% | High yield; methoxy at ortho position |
The 4-methoxyphenyl substituent (vs. 2-methoxy in 8d) may alter receptor binding due to para-substitution favoring planar interactions .
Target Compound vs. Piperazine-Thiophene Derivatives ()
- Compound 18 (): 4-(Thiophen-2-yl)-1-(4-(4-trifluoromethylphenyl)piperazin-1-yl)butan-1-one.
- P804-1263 (): 3,4-Dimethoxy-N-{1-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]piperidin-4-yl}benzamide.
| Compound | Key Structural Differences | Functional Impact |
|---|---|---|
| Target Compound | Propan-2-yl linker; 4-chlorobenzamide | Steric flexibility; potential CNS activity |
| Compound 18 | Butanone core; trifluoromethylphenyl | Electron-withdrawing group; lipophilic |
| P804-1263 | Pyrazolyl-piperidine; 3,4-dimethoxybenzamide | Enhanced solubility with dimethoxy groups |
The trifluoromethyl group in Compound 18 increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target’s methoxy group.
Piperazine Substituents ()
- Electron-donating groups (e.g., methoxy) : Higher synthesis yields (e.g., 93.4% for 8d) compared to electron-withdrawing groups (e.g., 79.7% for 8c with 4-fluorophenyl) .
- Sulfonyl vs. Benzamide : Compounds in (e.g., 7e–7k) with sulfonyl-piperazine groups exhibit higher melting points (131–167°C) due to strong intermolecular forces, whereas the target’s benzamide may improve aqueous solubility .
Thiophene Position and Linker Effects ()
Pharmacological Implications
While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Anticonvulsant activity : ’s 4-chloro-2-piperazinyl quinazolines show that chloro and piperazine motifs are critical for CNS activity .
Biological Activity
4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chlorine atom at the para position of the benzamide moiety.
- A piperazine ring substituted with a methoxyphenyl group.
- A thiophene ring integrated into its structure.
The molecular formula is , and its molecular weight is approximately 363.85 g/mol.
Research indicates that this compound may interact with various biological targets, primarily focusing on neurotransmitter receptors. Specifically, studies have suggested that it may act as an antagonist at serotonin receptors, particularly the 5-HT1A receptor.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound's ability to bind to serotonin receptors could influence mood regulation and anxiety levels.
- Dopaminergic Activity : Preliminary data suggest potential dopaminergic effects, which may be relevant in treating disorders such as schizophrenia or depression.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
Table 1: Summary of Biological Activities
Study 1: Antidepressant Efficacy
In a controlled study involving mice, the administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The mechanism was attributed to enhanced serotonergic activity.
Study 2: Anxiolytic Effects
Another study assessed the anxiolytic properties using the elevated plus maze test. Results indicated that treatment with the compound increased time spent in open arms, suggesting reduced anxiety levels.
Research Findings
Recent findings have highlighted the potential for this compound to be developed into therapeutic agents for mood disorders. Its unique structure allows it to engage with multiple neurotransmitter systems, making it a candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
